molecular formula C8H9NO5 B1637071 (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER

(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER

Cat. No.: B1637071
M. Wt: 199.16 g/mol
InChI Key: WUSCHTAIJPBBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method involves the reaction of furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furan ring and the hydroxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is unique due to the presence of both a carbamate group and a furan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

methyl N-[2-(furan-2-yl)-1-hydroxy-2-oxoethyl]carbamate

InChI

InChI=1S/C8H9NO5/c1-13-8(12)9-7(11)6(10)5-3-2-4-14-5/h2-4,7,11H,1H3,(H,9,12)

InChI Key

WUSCHTAIJPBBNA-UHFFFAOYSA-N

SMILES

COC(=O)NC(C(=O)C1=CC=CO1)O

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CO1)O

sequence

X

Origin of Product

United States

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